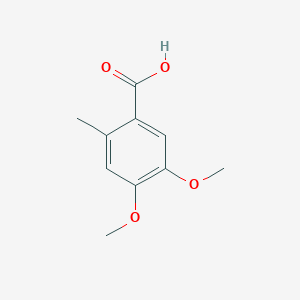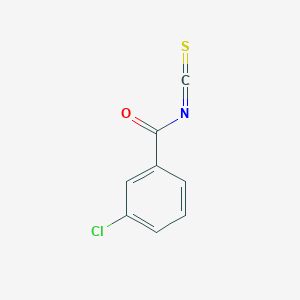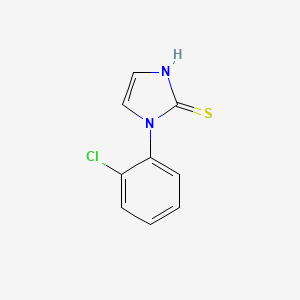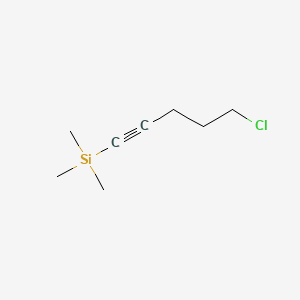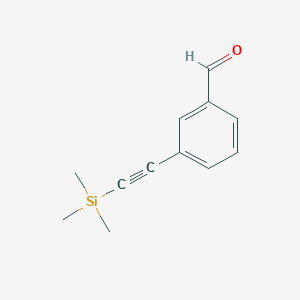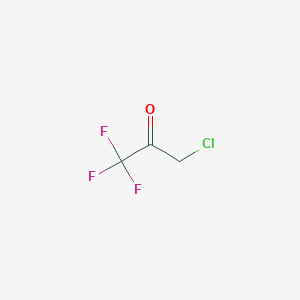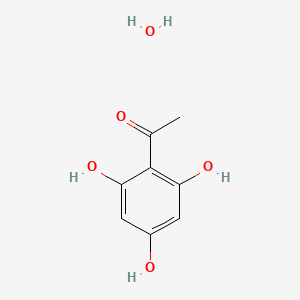
2',4',6'-三羟基苯乙酮一水合物
描述
2’,4’,6’-Trihydroxyacetophenone monohydrate, also known as 2-Acetylphloroglucinol, is a chemical compound with the molecular formula C8H8O4·H2O. It is a derivative of phloroglucinol and is known for its various applications in scientific research and industry. This compound is characterized by its three hydroxyl groups attached to the benzene ring and an acetyl group at the para position.
科学研究应用
2’,4’,6’-Trihydroxyacetophenone monohydrate has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 2’,4’,6’-Trihydroxyacetophenone monohydrate are Cholesterol 7α-hydroxylase (CYP7A1) and multidrug resistance protein-2 (Mrp2) . CYP7A1 is a critical enzyme in the conversion of cholesterol to bile acids, while Mrp2 is a transporter protein that plays a significant role in the secretion of bile .
Mode of Action
2’,4’,6’-Trihydroxyacetophenone monohydrate enhances the activity of CYP7A1 , leading to an increase in the conversion of cholesterol to bile acids . Additionally, it stimulates bile secretion mediated through Mrp2 , which results in an increase in bile acid-independent bile flow .
Biochemical Pathways
The compound affects the cholesterol metabolic pathway by enhancing the activity of CYP7A1, which leads to an increase in the conversion of cholesterol to bile acids . This results in a decrease in cholesterol levels. The stimulation of bile secretion through Mrp2 also impacts the bile secretion pathway .
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 2’,4’,6’-Trihydroxyacetophenone monohydrate’s action include a decrease in cholesterol levels due to enhanced activity of CYP7A1 . It also increases bile acid-independent bile flow due to the stimulation of bile secretion mediated through Mrp2 .
生化分析
Biochemical Properties
2’,4’,6’-Trihydroxyacetophenone monohydrate plays a crucial role in biochemical reactions, particularly in cholesterol metabolism. It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), an enzyme responsible for the conversion of cholesterol to bile acids. This interaction leads to an increase in bile acid-independent bile flow in the liver . Additionally, 2’,4’,6’-Trihydroxyacetophenone monohydrate stimulates bile secretion through the multidrug resistance protein-2 (Mrp2) pathway .
Cellular Effects
2’,4’,6’-Trihydroxyacetophenone monohydrate has notable effects on various cell types and cellular processes. It influences cell function by enhancing the activity of cholesterol 7α-hydroxylase (CYP7A1) and elevating CYP7A1 mRNA levels . This compound also increases bile acid-independent bile flow in isolated perfused rat liver . These effects suggest that 2’,4’,6’-Trihydroxyacetophenone monohydrate plays a role in regulating cholesterol metabolism and bile secretion at the cellular level.
Molecular Mechanism
The molecular mechanism of 2’,4’,6’-Trihydroxyacetophenone monohydrate involves its interaction with specific enzymes and proteins. It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1) by increasing its mRNA levels . This upregulation leads to increased bile acid production and secretion. Additionally, 2’,4’,6’-Trihydroxyacetophenone monohydrate stimulates bile secretion through the Mrp2 pathway, which is essential for bile acid transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,4’,6’-Trihydroxyacetophenone monohydrate have been observed over time. The compound is stable under recommended storage conditions and shows immediate and dose-dependent increases in bile acid-independent bile flow in isolated perfused rat liver . Long-term studies have demonstrated its choleretic activity, requiring the presence of multidrug resistance protein-2 (Mrp2) in rats .
Dosage Effects in Animal Models
The effects of 2’,4’,6’-Trihydroxyacetophenone monohydrate vary with different dosages in animal models. At doses of 125 or 250 μmol/kg, the compound shows choleretic activity in rats . Higher doses, such as 40 μmol/min, partially prevent estrogen-induced cholestasis . These findings indicate that the compound’s effects are dose-dependent and can influence bile secretion and cholesterol metabolism at varying levels.
Metabolic Pathways
2’,4’,6’-Trihydroxyacetophenone monohydrate is involved in metabolic pathways related to cholesterol metabolism. It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), leading to increased bile acid production . This interaction is crucial for maintaining cholesterol homeostasis and promoting bile secretion.
Transport and Distribution
Within cells and tissues, 2’,4’,6’-Trihydroxyacetophenone monohydrate is transported and distributed through specific pathways. It interacts with transporters such as multidrug resistance protein-2 (Mrp2), which facilitates its movement and accumulation in bile ducts . This distribution is essential for its role in bile secretion and cholesterol metabolism.
Subcellular Localization
The subcellular localization of 2’,4’,6’-Trihydroxyacetophenone monohydrate is primarily within the liver cells, where it exerts its effects on bile secretion and cholesterol metabolism . The compound’s activity is directed towards specific compartments, such as the bile ducts, through interactions with transporters like Mrp2 .
准备方法
2’,4’,6’-Trihydroxyacetophenone monohydrate can be synthesized through several methods:
Reaction with Acetic Anhydride: Phloroglucinol reacts with acetic anhydride in the presence of concentrated sulfuric acid at 130°C, yielding a 70% product.
Boron Trifluoride Method: Phloroglucinol reacts with acetic anhydride in the presence of boron trifluoride at 10°C, yielding a 62.5-68% product.
Zinc Chloride Method: Phloroglucinol reacts with acetic anhydride in the presence of zinc chloride at 145-150°C, yielding a 50% product.
Cation Exchange Resins: Phloroglucinol reacts with acetic anhydride in the presence of cation exchange resins like Amberlite IR-120 or Zeokarb 225 at 160°C, yielding a 39% product.
化学反应分析
2’,4’,6’-Trihydroxyacetophenone monohydrate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers or esters.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
相似化合物的比较
2’,4’,6’-Trihydroxyacetophenone monohydrate can be compared with other similar compounds:
2’,6’-Dihydroxyacetophenone: Lacks one hydroxyl group compared to 2’,4’,6’-Trihydroxyacetophenone monohydrate.
2’,4’-Dihydroxyacetophenone: Lacks one hydroxyl group compared to 2’,4’,6’-Trihydroxyacetophenone monohydrate.
2’,5’-Dihydroxyacetophenone: Lacks one hydroxyl group compared to 2’,4’,6’-Trihydroxyacetophenone monohydrate.
2’,4’,6’-Trihydroxybenzaldehyde: Has an aldehyde group instead of an acetyl group.
The uniqueness of 2’,4’,6’-Trihydroxyacetophenone monohydrate lies in its specific arrangement of hydroxyl groups and the presence of an acetyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)ethanone;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;/h2-3,10-12H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSIBPPJKSBCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379415 | |
| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249278-28-2 | |
| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MAPG produced by Pseudomonas 'gingeri' impact the growth of Agaricus bisporus?
A1: MAPG exhibits significant inhibitory effects on the mycelial growth of Agaricus bisporus []. At a concentration of 250 μg/mL, it hinders mycelial growth, induces increased branching, leads to a denser structure, and causes the appearance of folds on the mycelial surface []. At higher concentrations (750 μg/mL), MAPG proves lethal to the mycelia []. The severity of its impact is also influenced by the carbon source available to Pseudomonas 'gingeri' for MAPG production [].
Q2: Can MALDI-TOF MS be used to analyze the composition of polysorbate emulsifiers?
A2: Yes, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can be employed to analyze the molecular composition of polysorbate emulsifiers []. Notably, 2',4',6'-Trihydroxyacetophenone monohydrate serves as a suitable matrix for this analysis due to its ability to facilitate desorption and ionization, provide good resolution, and allow for fast sample preparation []. This technique enables the identification of various components within the emulsifier, including unbound ethylene oxide polymers, free and esterified sorbitan- and sorbide-based species, and potentially disorbitan-based species [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


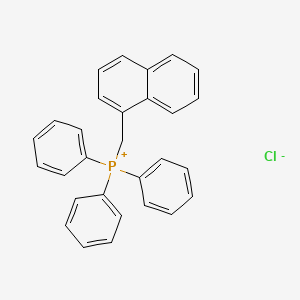
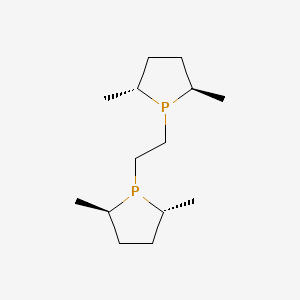
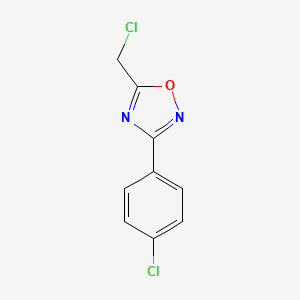


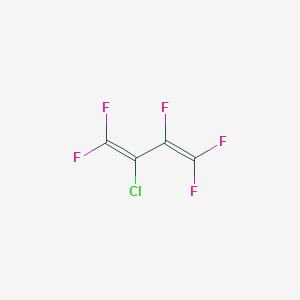
![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)
